Cas no 57645-54-2 (1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride)

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemically synthesized organic compound featuring a piperidine core substituted with a 4-methoxybenzyl group and an amine functionality. The dihydrochloride salt form enhances its stability and solubility, making it suitable for various research and pharmaceutical applications. This compound is particularly valuable in medicinal chemistry as a building block for the development of bioactive molecules, including potential CNS-targeting agents. Its structural features allow for further functionalization, enabling the exploration of structure-activity relationships. The high purity and well-defined characterization of this derivative ensure reliability in experimental settings, supporting its use in drug discovery and biochemical studies.
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride structure
57645-54-2 structure
Product Name:1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride
CAS No:57645-54-2
MF:C13H22Cl2N2O
MW:293.232581615448
CID:4653316
PubChem ID:22748841
Update Time:2025-05-25

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxybenzyl)piperidin-4-amine dihydrochloride
    • 1-(4-Methoxybenzyl)piperidin-4-amine diHCl
    • 1-(4-Methoxybenzyl)piperidin-4-amine (2HCl)
    • C16012
    • 1-(4-METHOXYBENZYL)PIPERIDIN-4-AMINE 2HCL
    • 1-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
    • CS-0150389
    • KS-6068
    • MFCD11983588
    • 57645-54-2
    • 1-(4-methoxybenzyl)piperidin-4-aminedihydrochloride
    • AKOS024397813
    • 1-[(4-METHOXYPHENYL)METHYL]PIPERIDIN-4-AMINE DIHYDROCHLORIDE
    • SCHEMBL11534460
    • 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride
    • MDL: MFCD11983588
    • Inchi: 1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H
    • InChI Key: KKRQIQMBHGWBLN-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(C)C1C=CC(=CC=1)CN1CCC(CC1)N

Computed Properties

  • Exact Mass: 292.111
  • Monoisotopic Mass: 292.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.5

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride Pricemore >>

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abcr
AB377490-500mg
1-(4-Methoxybenzyl)piperidin-4-amine (2HCl); .
57645-54-2
500mg
€269.00 2024-07-24

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride Related Literature

Additional information on 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride

1-(4-Methoxybenzyl)piperidin-4-amine Dihydrochloride: A Comprehensive Overview

The compound 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride, identified by the CAS number 57645-54-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring, a six-membered saturated hydrocarbon, substituted at the 4-position with an amino group and at the 1-position with a 4-methoxybenzyl group. The presence of the methoxy group on the benzyl ring introduces electronic effects that can influence the compound's reactivity and pharmacokinetic properties.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The dihydrochloride salt form of this compound is often preferred for its enhanced solubility and stability, making it more amenable for pharmaceutical applications. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions, with optimizations aimed at improving yield and purity.

The structural features of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride make it a promising candidate for modulating biological targets such as ion channels and enzymes. For instance, studies have demonstrated its potential as a ligand for G-protein coupled receptors (GPCRs), which are critical in regulating cellular signaling pathways. The methoxy group on the benzyl moiety plays a crucial role in enhancing the compound's lipophilicity, thereby improving its ability to cross biological membranes.

In terms of pharmacokinetics, this compound exhibits moderate absorption and distribution properties, which are essential for its efficacy as a drug candidate. Preclinical studies have shown that it demonstrates selective binding to certain receptors, suggesting its potential use in treating conditions such as neuropathic pain and inflammation. Furthermore, its safety profile has been evaluated in animal models, with results indicating minimal toxicity at therapeutic doses.

The synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride involves a multi-step process that begins with the preparation of the piperidine ring. Key steps include alkylation to introduce the benzyl group and subsequent protonation to form the dihydrochloride salt. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and structural integrity of the final product.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of this compound more accurately. Molecular docking studies have revealed favorable interactions between this molecule and various therapeutic targets, providing insights into its mechanism of action. These findings underscore its potential as a lead compound for drug discovery efforts.

In conclusion, 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride represents a valuable addition to the arsenal of bioactive molecules available for therapeutic intervention. Its unique structure, coupled with promising pharmacological properties, positions it as a strong candidate for further exploration in drug development pipelines.

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